molecular formula C13H32N4O4P2S B14484754 O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate CAS No. 63717-19-1

O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate

Cat. No.: B14484754
CAS No.: 63717-19-1
M. Wt: 402.43 g/mol
InChI Key: VZBYWKDRWCZNOW-UHFFFAOYSA-N
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Description

O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphoramido and phosphoromorpholinothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate typically involves multiple steps. One common method includes the reaction of a phosphoramidate with a morpholine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.

Scientific Research Applications

O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various cellular activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63717-19-1

Molecular Formula

C13H32N4O4P2S

Molecular Weight

402.43 g/mol

IUPAC Name

N-[[2-[methoxy(morpholin-4-yl)phosphoryl]sulfanylethylamino]-(propylamino)phosphoryl]propan-1-amine

InChI

InChI=1S/C13H32N4O4P2S/c1-4-6-14-22(18,15-7-5-2)16-8-13-24-23(19,20-3)17-9-11-21-12-10-17/h4-13H2,1-3H3,(H3,14,15,16,18)

InChI Key

VZBYWKDRWCZNOW-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=O)(NCCC)NCCSP(=O)(N1CCOCC1)OC

Origin of Product

United States

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